3-[4-(5-fluoro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Description
The compound “3-[4-(5-fluoro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine” is a complex organic molecule. It contains several functional groups, including a fluoro-methoxybenzenesulfonyl group, a piperazine ring, and pyridazine and pyridine rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and pyridazine rings would likely result in these rings being planar. The fluoro-methoxybenzenesulfonyl group would add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, while the fluoro-methoxybenzenesulfonyl group might undergo reactions at the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely result in a relatively high molecular weight. The compound might exhibit significant polarity due to the presence of the sulfonyl group and the nitrogen atoms in the piperazine and pyridazine rings .Future Directions
The potential applications and future directions for this compound would depend on its specific biological activity and physicochemical properties. It could potentially be of interest in the field of medicinal chemistry, given the presence of the piperazine and pyridazine rings, which are common features in many biologically active compounds .
Properties
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-29-18-6-4-16(21)13-19(18)30(27,28)26-11-9-25(10-12-26)20-7-5-17(23-24-20)15-3-2-8-22-14-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCPPQQBFSBCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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